molecular formula C27H27ClN2O6S B11103871 3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate

3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate

Cat. No.: B11103871
M. Wt: 543.0 g/mol
InChI Key: AGTURAOZYTWMJQ-UHFFFAOYSA-N
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Description

3-(3-METHOXYBENZAMIDO)PHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a methoxybenzamido group, an azepane-1-sulfonyl group, and a chlorobenzoate group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYBENZAMIDO)PHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reaction:

    Sulfonylation: The addition of the azepane-1-sulfonyl group via a sulfonylation reaction using azepane and a sulfonyl chloride reagent.

    Esterification: The formation of the chlorobenzoate group through an esterification reaction involving 2-chlorobenzoic acid and an alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYBENZAMIDO)PHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-METHOXYBENZAMIDO)PHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYBENZAMIDO)PHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide
  • N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
  • ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate

Uniqueness

3-(3-METHOXYBENZAMIDO)PHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H27ClN2O6S

Molecular Weight

543.0 g/mol

IUPAC Name

[3-[(3-methoxybenzoyl)amino]phenyl] 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate

InChI

InChI=1S/C27H27ClN2O6S/c1-35-21-10-6-8-19(16-21)26(31)29-20-9-7-11-22(17-20)36-27(32)24-18-23(12-13-25(24)28)37(33,34)30-14-4-2-3-5-15-30/h6-13,16-18H,2-5,14-15H2,1H3,(H,29,31)

InChI Key

AGTURAOZYTWMJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCCC4)Cl

Origin of Product

United States

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